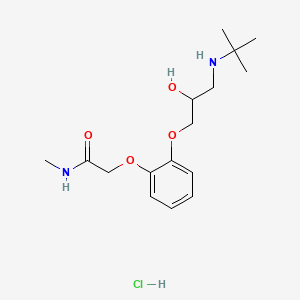
Cgp 35348
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Aminopropyl(diethoxymethyl)phosphinic acid, also known as CGP 35348, is the γ-aminobutyric acid-B (GABA B) receptor . The GABA B receptor is a metabotropic G protein-coupled receptor (GPCR) that mediates the actions of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA) .
Mode of Action
This compound acts as an antagonist at the GABA B receptor . It has a higher affinity towards post-synaptic receptors compared to pre-synaptic receptors . This means it binds to these receptors and blocks their activation by GABA, thereby inhibiting the receptor’s function .
Biochemical Pathways
The GABA B receptors are involved in the slow and prolonged component of synaptic inhibition via indirect gating of neuronal K+ and Ca2+ channels and lowering levels of other second messenger targets like cAMP . By acting as an antagonist, this compound inhibits these pathways, reducing the inhibitory effects of GABA .
Result of Action
By blocking the GABA B receptors, this compound reduces the inhibitory effects of GABA in the central nervous system . This can have various effects depending on the specific neural circuits involved. For example, it has been used to study its effects on intrinsic optical signal (IOS) in rat hippocampus , auditory responses in the rat’s dorsal cortex , and hepatocellular carcinoma cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is stored at −20°C and is soluble in water , suggesting that its stability and ability to act may be affected by temperature and solvent conditions.
Biochemical Analysis
Biochemical Properties
3-Aminopropyl(diethoxymethyl)phosphinic acid is known to be a γ-aminobutyric acid-B (GABA B) receptor antagonist . It interacts with these receptors, exhibiting a higher affinity towards post-synaptic receptors compared to pre-synaptic ones .
Cellular Effects
The compound’s antagonistic action on GABA B receptors influences various cellular processes. It can penetrate the blood-brain barrier, thereby affecting cell function in the central nervous system .
Molecular Mechanism
The molecular mechanism of action of 3-Aminopropyl(diethoxymethyl)phosphinic acid involves binding to GABA B receptors, inhibiting their function . This interaction can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminopropyl(diethoxymethyl)phosphinic acid can change over time. The compound is stable and soluble in water
Transport and Distribution
Its ability to cross the blood-brain barrier suggests interactions with specific transporters or binding proteins .
Subcellular Localization
Given its interaction with GABA B receptors, it is likely to be found in regions of the cell where these receptors are localized .
Preparation Methods
The synthesis of CGP 35348 involves the reaction of diethyl phosphite with 3-aminopropyl chloride under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the phosphinic acid derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CGP 35348 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions where the amino group or the ethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CGP 35348 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of phosphinic acid derivatives.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
CGP 35348 is unique in its selective antagonism of GABA B receptors. Similar compounds include:
Baclofen: A GABA B receptor agonist used to treat spasticity.
Phaclofen: Another GABA B receptor antagonist but less potent than this compound.
Gamma-hydroxybutyrate (GHB): A GABA B receptor agonist with sedative and anesthetic properties.
This compound stands out due to its higher affinity for post-synaptic GABA B receptors and its ability to penetrate the blood-brain barrier .
Properties
IUPAC Name |
3-aminopropyl(diethoxymethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO4P/c1-3-12-8(13-4-2)14(10,11)7-5-6-9/h8H,3-7,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIVUOWTHWIXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154064 | |
| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123690-79-9 | |
| Record name | P-(3-Aminopropyl)-P-(diethoxymethyl)phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123690-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cgp 35348 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-35348 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TI61875H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















